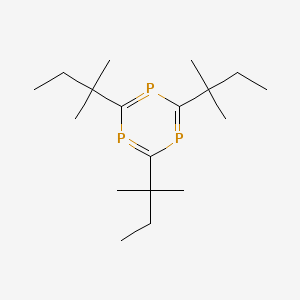
2,4,6-Tris(2-methylbutan-2-yl)-1,3,5-triphosphinine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris(2-methylbutan-2-yl)-1,3,5-triphosphinine is a chemical compound known for its unique structure and properties It belongs to the class of 1,3,5-triphosphinines, which are characterized by the presence of three phosphorus atoms in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(2-methylbutan-2-yl)-1,3,5-triphosphinine typically involves the sequential substitution of the three chlorides of cyanuric chloride by O-, N-, and S-centered nucleophiles .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,4,6-Tris(2-methylbutan-2-yl)-1,3,5-triphosphinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines and alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphines, depending on the specific reagents and conditions used.
科学的研究の応用
2,4,6-Tris(2-methylbutan-2-yl)-1,3,5-triphosphinine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism by which 2,4,6-Tris(2-methylbutan-2-yl)-1,3,5-triphosphinine exerts its effects involves its interaction with molecular targets through its phosphorus atoms. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s ability to form stable complexes with metals also plays a crucial role in its mechanism of action.
類似化合物との比較
Similar Compounds
1,3,5-Triazines: These compounds share a similar ring structure but contain nitrogen atoms instead of phosphorus.
Phosphines: Simple phosphine compounds have one phosphorus atom and are often used as ligands in catalysis.
Phosphine Oxides: These are oxidized derivatives of phosphines and share some reactivity patterns with 2,4,6-Tris(2-methylbutan-2-yl)-1,3,5-triphosphinine.
Uniqueness
This compound is unique due to its three phosphorus atoms in a single ring, which imparts distinct chemical and physical properties. This structural feature allows for versatile reactivity and the formation of stable complexes, making it valuable in various applications.
特性
CAS番号 |
210287-38-0 |
|---|---|
分子式 |
C18H33P3 |
分子量 |
342.4 g/mol |
IUPAC名 |
2,4,6-tris(2-methylbutan-2-yl)-1,3,5-triphosphinine |
InChI |
InChI=1S/C18H33P3/c1-10-16(4,5)13-19-14(17(6,7)11-2)21-15(20-13)18(8,9)12-3/h10-12H2,1-9H3 |
InChIキー |
WLQZPSCYNKALDX-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C1=PC(=PC(=P1)C(C)(C)CC)C(C)(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


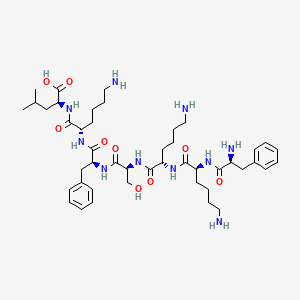
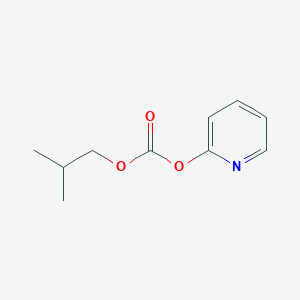
![1,3,3-Trimethyl-2-(naphtho[1,2-d][1,3]oxazol-2-yl)-2,3-dihydro-1H-indol-2-ol](/img/structure/B14259534.png)
![Dichlorobis[(3S)-3,7-dimethyloctyl]silane](/img/structure/B14259548.png)
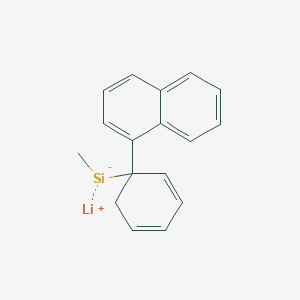

![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}hexanamide](/img/structure/B14259564.png)
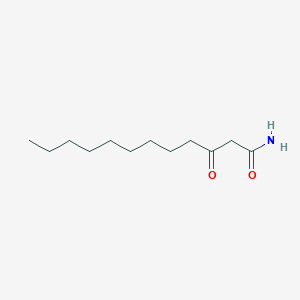
![Cyclohexanol, 1-[(3,5-dimethoxyphenyl)methyl]-](/img/structure/B14259576.png)
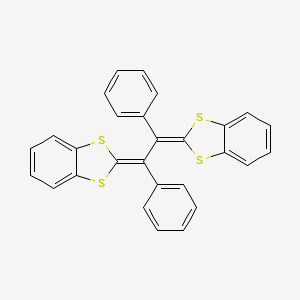
![Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]-](/img/structure/B14259592.png)
![2-(Acetyloxy)-4-[(2-methylacryloyl)amino]benzoic acid](/img/structure/B14259594.png)
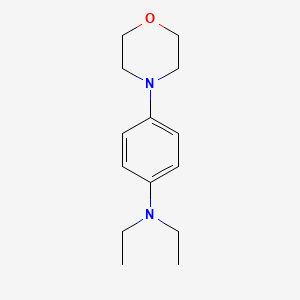
![1,1'-[(2-Fluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-fluorobenzene)](/img/structure/B14259614.png)
